Cas no 1256794-54-3 (2-chloro-5-(piperidin-4-yl)pyridine)

2-chloro-5-(piperidin-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5-(piperidin-4-yl)pyridine
- 1256794-54-3
- EN300-1171601
-
- インチ: 1S/C10H13ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
- InChIKey: SJTYLICTUVAIGY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C1CCNCC1
計算された属性
- せいみつぶんしりょう: 196.0767261g/mol
- どういたいしつりょう: 196.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 24.9Ų
2-chloro-5-(piperidin-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1171601-10.0g |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 10g |
$5221.0 | 2023-06-08 | ||
Enamine | EN300-1171601-2500mg |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1171601-0.05g |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 0.05g |
$1020.0 | 2023-06-08 | ||
Enamine | EN300-1171601-5000mg |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 5000mg |
$3520.0 | 2023-10-03 | ||
Enamine | EN300-1171601-0.25g |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 0.25g |
$1117.0 | 2023-06-08 | ||
Enamine | EN300-1171601-0.5g |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 0.5g |
$1165.0 | 2023-06-08 | ||
Enamine | EN300-1171601-500mg |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 500mg |
$1165.0 | 2023-10-03 | ||
Enamine | EN300-1171601-50mg |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1171601-250mg |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 250mg |
$1117.0 | 2023-10-03 | ||
Enamine | EN300-1171601-1.0g |
2-chloro-5-(piperidin-4-yl)pyridine |
1256794-54-3 | 1g |
$1214.0 | 2023-06-08 |
2-chloro-5-(piperidin-4-yl)pyridine 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
2-chloro-5-(piperidin-4-yl)pyridineに関する追加情報
Exploring the Chemical Properties and Applications of 2-chloro-5-(piperidin-4-yl)pyridine (CAS No. 1256794-54-3): A Comprehensive Overview
The compound 2-chloro-5-(piperidin-4-yl)pyridine, identified by the CAS registry number 1256794-54-3, is a significant molecule in the realm of organic chemistry, particularly within the class of pyridine derivatives. This compound has garnered attention due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the chemical properties, synthesis methods, and recent advancements related to this compound.
The molecular structure of 2-chloro-5-(piperidin-4-yl)pyridine comprises a pyridine ring substituted with a chlorine atom at position 2 and a piperidine group at position 5. The presence of both halogen and nitrogen-containing substituents imparts distinctive electronic and steric properties to the molecule. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting various therapeutic areas.
One of the key aspects of this compound is its synthetic versatility. Researchers have employed diverse methodologies to synthesize 2-chloro-5-(piperidin-4-yl)pyridine, including Friedel-Crafts alkylation, Ullmann coupling, and transition-metal-catalyzed cross-coupling reactions. These methods not only underscore the molecule's adaptability but also pave the way for its integration into more complex molecular frameworks.
In terms of chemical properties, 2-chloro-5-(piperidin-4-yLpyridine exhibits notable thermal stability and solubility in organic solvents, making it suitable for various chemical transformations. Its electronic properties, influenced by the electron-withdrawing chlorine atom and the electron-donating piperidine group, render it a promising candidate for applications in optoelectronic materials and sensors.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 1256794_54_3. These studies reveal that the molecule's frontier molecular orbitals are significantly influenced by the substituents on the pyridine ring, which could be exploited for designing novel functional materials.
In conclusion, 2-chloro_5_(pipperidin_4_yLpyridine, with its unique structure and versatile properties, continues to be a focal point in chemical research. As new applications emerge and synthetic methodologies evolve, this compound holds immense potential for contributing to advancements across multiple disciplines.
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